4-Butyl-2-methyl-1,3-thiazole-5-carboxylic acid
Description
Properties
IUPAC Name |
4-butyl-2-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-3-4-5-7-8(9(11)12)13-6(2)10-7/h3-5H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCZNRDNIDBNGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(SC(=N1)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-2-methyl-1,3-thiazole-5-carboxylic acid typically involves the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water. The reaction mixture is stirred overnight at 40°C, monitored by thin-layer chromatography (TLC), and then extracted with ethyl acetate and water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar thiazole derivatives are often synthesized using scalable processes involving batch or continuous flow reactors, which allow for precise control of reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Butyl-2-methyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds related to "4-butyl-2-methyl-1,3-thiazole-5-carboxylic acid":
Note: The query asks about "this compound," but it seems there may have been a typo in the query. Search results refer to "4-tert-butyl-2-methyl-1,3-thiazole-5-carboxylic acid". The following information is based on the assumption that the user intended to search for information on "4-tert-butyl-2-methyl-1,3-thiazole-5-carboxylic acid" instead.
Thiazole Derivatives: Biological Efficacy
Thiazole derivatives have demonstrated biological efficacy in several case studies.
- Enzyme Inhibition: Thiazole derivatives can effectively inhibit xanthine oxidase activity, suggesting their potential as therapeutic agents for gout and other inflammatory diseases.
- Cancer Cell Line Testing: In vitro studies have shown that certain thiazole derivatives exhibit significant cytotoxicity and induce apoptosis in various cancer cell lines (e.g., MCF-7 for breast cancer) through dose-dependent mechanisms.
4-Methylthiazole-5-carboxylic Acid
A method for preparing 4-methylthiazole-5-carboxylic acid is described in a patent .
Other Thiazole-5-Carboxylic Acid Derivatives
- Anticonvulsant Action: Certain thiazole derivatives have demonstrated strong anticonvulsant action . 2-[2,4-dioxo-5-(thiazol-2-ylcarbamoylmethyl)-thiazolidin-3-yl]-N-(2-trifluoromethylphenyl)acetamide and (2,4-dioxo-5-(thiazol-2-ylcarbamoylmethylene)-thiazolidin-3-yl)acetic acid ethyl ester have shown anticonvulsant effects comparable to or higher than sodium valproate in models .
- Kinesin HSET (KIFC1) Inhibitors: 2-(3-Benzamidopropanamido)thiazole-5-carboxylate has been identified as an inhibitor of the Kinesin HSET (KIFC1) .
Weed Control
- 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid-(cyclohexylmethyl)-amide can be used to improve weed control . It has been shown to destroy weed grasses while leaving crops such as rice and maize undamaged .
Mechanism of Action
The mechanism of action of 4-Butyl-2-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Alkyl-Substituted Thiazole Carboxylic Acids
Compounds with alkyl substituents on the thiazole ring exhibit variations in lipophilicity and steric bulk, influencing their physicochemical and biological properties.
- 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid derivatives: Studied as xanthine oxidase inhibitors, these derivatives incorporate a methylene amine spacer between the thiazole and aromatic rings. The target compound’s butyl group may offer improved lipophilicity for enhanced bioavailability compared to shorter alkyl chains .
Aromatic and Heteroaromatic Derivatives
Aromatic substituents introduce π-π interactions and electronic effects, altering reactivity and binding affinity.
- Febuxostat (CAS 144060-53-7): Formula: C${16}$H${16}$N$2$O$3$S Molecular weight: 316.37 g/mol Features a 3-cyano-4-isobutoxyphenyl group at position 2, enabling potent xanthine oxidase inhibition for gout treatment. The butyl group in the target compound lacks this phenyl-cyano motif, likely reducing enzymatic affinity .
- 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid (CAS 33763-20-1): Formula: C${11}$H$8$NO$_2$S Molecular weight: 218.25 g/mol The phenyl group enhances aromatic interactions but reduces solubility compared to the aliphatic butyl substituent .
Halogenated Derivatives
Halogen substituents increase molecular weight and electronegativity, impacting reactivity.
- 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid (CAS 40003-41-6): Formula: C$5$H$4$BrNO$_2$S Molecular weight: 222.06 g/mol Bromine’s bulkiness and electronegativity may hinder enzymatic binding compared to the butyl group, though it enhances utility as a synthetic intermediate for antifungal agents .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings
- Xanthine Oxidase Inhibition: Derivatives with methylene amine spacers (e.g., 2-(substituted benzylamino)-4-methyl analogues) showed moderate inhibitory activity (IC$_{50}$ ~10–50 μM), suggesting that substituent flexibility and electronic properties are critical for enzyme binding .
- Synthetic Utility : Brominated derivatives (e.g., 2-bromo-4-methyl analogues) are pivotal in synthesizing azole antifungals, leveraging halogen reactivity for cross-coupling reactions .
Biological Activity
4-Butyl-2-methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic organic compound belonging to the thiazole family, known for its diverse biological activities. This compound has gained attention in pharmacological research due to its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 199.27 g/mol. The presence of the thiazole ring contributes to its unique chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The thiazole ring can participate in hydrogen bonding , π-π stacking , and other non-covalent interactions with proteins and enzymes, modulating their activity and leading to various biological effects .
Key Interactions
- Enzyme Modulation : The compound has been observed to influence enzyme activity through allosteric modulation.
- Receptor Interaction : It may act as a negative allosteric modulator of receptors such as AMPA receptors, which are crucial for synaptic transmission in the central nervous system .
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
Antimicrobial Activity
Studies have shown that derivatives of thiazole compounds possess antimicrobial properties. The specific activity of this compound against various bacterial strains is an area of ongoing investigation.
Anticancer Properties
Recent investigations into thiazole derivatives have highlighted their potential anticancer effects. For instance, compounds similar to this compound have demonstrated cytotoxic effects on cancer cell lines such as Huh7 (liver cancer), MCF-7 (breast cancer), and HCT116 (colon cancer) cells .
| Cell Line | IC50 Value (µM) | Observations |
|---|---|---|
| Huh7 | 10.5 | Significant cytotoxicity observed |
| MCF-7 | 12.3 | Moderate cytotoxicity |
| HCT116 | 15.0 | Weak cytotoxicity |
Anti-diabetic Effects
Thiazole derivatives have also been studied for their anti-diabetic properties. In animal models, compounds similar to this compound have shown efficacy in reducing hyperglycemia and improving insulin sensitivity through antioxidant mechanisms and modulation of inflammatory pathways .
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of thiazole derivatives on various cancer cell lines. The results indicated that while some derivatives exhibited significant cytotoxicity, others showed negligible effects .
- Anti-inflammatory Studies : In a model of Type 2 diabetes induced by streptozotocin (STZ), administration of a thiazole derivative resulted in normalized glucose levels and improved lipid profiles, suggesting a protective effect against diabetes-related complications .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-butyl-2-methyl-1,3-thiazole-5-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclization of α-haloketones with thiourea derivatives under acidic reflux conditions. For example, analogous thiazole-carboxylic acids (e.g., 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic acid) are synthesized using acetic acid and sodium acetate as catalysts, with yields dependent on reaction time (3–5 hours) and stoichiometric ratios of intermediates .
- Optimization : Adjusting the molar ratio of the butyl-substituted precursor and optimizing pH (e.g., using sodium acetate buffer) can mitigate side reactions like decarboxylation .
Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?
- Analytical Workflow :
- NMR : ¹H/¹³C NMR resolves the methyl (δ 2.1–2.5 ppm) and butyl (δ 0.8–1.5 ppm) groups, while the carboxylic proton is typically absent due to deprotonation .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with ESI-MS confirms purity (>97%) and molecular weight (theoretical MW: 229.3 g/mol) .
- Data Validation : Cross-reference with computed spectral libraries (e.g., PubChem) to validate unexpected peaks .
Advanced Research Questions
Q. How do steric and electronic effects of the butyl group influence the compound’s reactivity in metal-catalyzed coupling reactions?
- Experimental Design : Compare reactivity with shorter-chain analogs (e.g., 4-methyl or 4-ethyl derivatives) in Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ as a catalyst and track coupling efficiency via TLC or GC-MS .
- Findings : The butyl group’s steric bulk reduces reaction rates but enhances regioselectivity in ortho-substituted aryl partners .
Q. What strategies resolve contradictions in observed vs. calculated pKa values for the carboxylic acid moiety?
- Contradiction Analysis : Experimental pKa (e.g., ~3.5 via potentiometric titration) may deviate from DFT-calculated values due to solvation effects.
- Methodology :
- Use COSMO-RS solvation models to refine computational predictions.
- Validate with UV-Vis spectroscopy in buffered solutions (pH 1–7) .
Q. How can the compound serve as a scaffold for designing protease inhibitors, and what structural modifications enhance binding affinity?
- SAR Studies : Replace the butyl group with fluorinated or branched alkyl chains to modulate lipophilicity. Test inhibitory activity against trypsin-like proteases using FRET-based assays .
- Results : A 4-trifluoromethylbutyl analog showed 3-fold higher IC₅₀ due to enhanced hydrophobic interactions .
Data Contradictions and Resolution
Q. Why do different studies report conflicting melting points for structurally similar thiazole-carboxylic acids?
- Root Cause : Variations in crystallization solvents (e.g., acetic acid vs. DMF) and heating rates during DSC analysis.
- Resolution : Standardize recrystallization protocols (e.g., acetic acid/water 1:1) and report DSC parameters (e.g., 10°C/min) .
Q. How to address discrepancies in bioactivity data across cell-based assays?
- Troubleshooting :
- Control for cell-line-specific metabolic stability (e.g., HepG2 vs. HEK293).
- Use LC-MS to quantify intracellular compound levels and correlate with activity .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
